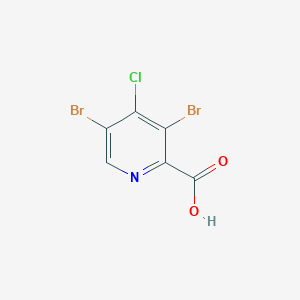

3,5-Dibromo-4-chloropicolinic acid

Description

Significance of Pyridinecarboxylic Acid Scaffolds in Chemical Research

Pyridinecarboxylic acid scaffolds are of paramount importance in chemical research, primarily due to their prevalence in a vast array of biologically active molecules. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group provides a handle for further chemical modifications and can participate in crucial binding interactions with biological targets. This versatility has made them a cornerstone in the design of new pharmaceuticals.

The applications of pyridinecarboxylic acid derivatives are extensive, with research demonstrating their potential in developing treatments for a range of conditions.

Overview of Halogenation Patterns and their Influence on Molecular Architectures and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful tool for modulating the properties of organic compounds. In the context of the pyridine ring, the position and nature of the halogen substituent have a profound impact on the molecule's architecture and reactivity.

The electron-withdrawing nature of halogens generally deactivates the pyridine ring towards electrophilic substitution. However, they can also influence the regioselectivity of reactions and provide sites for further functionalization through cross-coupling reactions. The specific pattern of halogenation, such as the one seen in 3,5-Dibromo-4-chloropicolinic acid, creates a unique electronic environment around the pyridine ring, influencing its acidity, basicity, and potential for intermolecular interactions.

The presence of multiple halogen atoms, as in the title compound, can lead to complex steric and electronic effects. These effects can dictate the preferred conformation of the molecule and its ability to interact with other molecules, which is a critical aspect in fields like crystal engineering and drug design.

Current Academic Research Landscape of this compound and Structurally Related Analogs

Direct academic research focusing specifically on this compound is limited. However, its chemical structure suggests its potential role as a specialized building block in organic synthesis. The presence of three halogen atoms and a carboxylic acid group on a pyridine ring makes it a versatile intermediate for creating more complex molecules.

Research on structurally related analogs is more prevalent. For instance, the synthesis of its precursor, 3,5-dibromo-4-chloropyridine, has been documented. One method involves the reaction of 3,5-dibromo-4-pyridone with phosphorus pentachloride (PCl5) at elevated temperatures. This precursor could then potentially be carboxylated at the 2-position to yield the target acid.

Furthermore, studies on other halogenated picolinic acids provide insights into the potential applications of this class of compounds. For example, various chlorinated and brominated picolinic acids are explored as intermediates in the synthesis of agrochemicals and pharmaceuticals. The synthesis of related compounds like 3-chloropicolinic acid and 3,5-dichloropicolinic acid has been described, often involving the hydrolysis of trichloromethylpyridine precursors or the treatment of picolinic acid with specific halogenating agents. chempanda.com

The research landscape for related compounds also extends to their use in creating complex molecular architectures. For instance, halogenated pyridine derivatives are known to participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and the design of new materials.

While direct studies on this compound are not widely published, its structure places it at the intersection of several important areas of chemical research. Future investigations may explore its utility as a scaffold for new catalysts, functional materials, or biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVRSYYPLMRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649907 | |

| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698393-07-6 | |

| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 4 Chloropicolinic Acid and Its Precursors

Strategic Approaches for Halogenation of Pyridinecarboxylic Acid Derivatives

The direct halogenation of pyridine (B92270) and its derivatives is often hampered by the reduced nucleophilicity of the ring system compared to benzene, necessitating harsh reaction conditions which can lead to a lack of selectivity. google.com

Achieving specific substitution patterns on a pyridine ring requires carefully chosen strategies. Electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult and typically directs incoming electrophiles to the 3-position. To overcome the inherent reactivity and selectivity challenges, several methods have been developed.

One common approach involves the use of pyridine N-oxides . The N-oxide activates the ring towards electrophilic substitution, primarily at the 4-position, and to a lesser extent, the 2-position. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Another powerful technique is directed ortho-metalation (DoM) . In this method, a functional group on the pyridine ring directs the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with an electrophilic halogen source. For instance, a carboxylic acid or amide group at the 2-position can direct lithiation to the 3-position. However, for the synthesis of the target compound, controlling metalation in the presence of multiple halogen substituents is a key challenge. The regioselectivity of lithiation on halogenated pyridines is highly dependent on the specific base used and the substitution pattern of the pyridine itself. mdpi.com

Once the desired halogenation pattern is established on the pyridine ring, the carboxylic acid group must be introduced. Several classical and modern methods are available for this transformation.

A primary method is the oxidation of a methyl group . If a 2-methyl-3,5-dibromo-4-chloropyridine intermediate were available, it could be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). google.com

A more versatile and widely used approach for highly substituted pyridines is the metalation-carboxylation sequence . This involves treating the halogenated pyridine with a strong base (e.g., n-butyllithium or lithium diisopropylamide) to generate a pyridyllithium or pyridylmagnesium species. This organometallic intermediate is then quenched with carbon dioxide (usually from solid CO₂, or "dry ice") to form the carboxylate salt, which upon acidic workup yields the desired picolinic acid. nih.gov The key to this strategy is achieving regioselective metalation, which can be directed by existing substituents or proceed via halogen-lithium exchange. For a substrate like 3,5-dibromo-4-chloropyridine, lithiation is anticipated to occur at the most acidic proton, which is the C-H bond at the 2-position, due to the inductive effects of the flanking nitrogen and halogen atoms.

Synthesis of Advanced Intermediates Relevant to 3,5-Dibromo-4-chloropicolinic Acid

The most logical pathway to this compound involves the synthesis of a key polyhalogenated intermediate, 3,5-Dibromo-4-chloropyridine, followed by the introduction of the carboxylic acid group.

The synthesis of 3,5-Dibromo-4-chloropyridine has been documented and serves as a critical step. The procedure starts from 3,5-dibromo-4-pyridone. The transformation of the pyridone to the corresponding chloropyridine is a standard reaction in heterocyclic chemistry.

A reported synthesis involves treating 3,5-dibromo-4-pyridone with phosphorus pentachloride (PCl₅) at elevated temperatures. This reaction effectively replaces the hydroxyl group of the pyridone tautomer with a chlorine atom.

| Reactant | Reagent | Temperature | Time | Yield | Reference |

| 3,5-Dibromo-4-pyridone | PCl₅ | 160 °C | 3 h | 72% | |

| This interactive table summarizes the synthesis of the key intermediate, 3,5-Dibromo-4-chloropyridine. |

The product, 3,5-Dibromo-4-chloropyridine, is a stable, crystalline solid that can be purified by crystallization.

An alternative, though likely more challenging, synthetic route could theoretically begin with a pre-existing picolinic acid. For example, one might consider the synthesis of 3,5-dibromopicolinic acid followed by a selective chlorination at the 4-position.

The direct bromination of 2-picolinic acid would likely be unselective and low-yielding. A more controlled approach might involve synthesizing 3,5-dibromopyridine (B18299) and then introducing the carboxylic acid group at the 2-position. However, the final step, the selective chlorination of 3,5-dibromopicolinic acid at the 4-position, would be difficult. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid group would heavily deactivate the ring towards electrophilic chlorination. Activating the ring via N-oxidation might offer a potential, albeit multi-step, solution.

Novel Synthetic Route Development and Optimization

Given the absence of a directly published, optimized synthesis for this compound, the development of a robust and scalable route is a key objective for future research. The proposed pathway, involving the carboxylation of 3,5-Dibromo-4-chloropyridine, represents the most direct and logical approach based on established chemical principles.

Optimization of this route would focus on several key aspects:

Lithiation Conditions: A systematic study of bases (n-BuLi, s-BuLi, LDA), solvents (THF, diethyl ether), temperature, and reaction time for the metalation of 3,5-Dibromo-4-chloropyridine would be necessary to maximize the yield and selectivity of the 2-lithiated intermediate.

Carboxylation Efficiency: Ensuring efficient trapping of the organolithium species with CO₂ is crucial. Factors such as the form of CO₂ (gas vs. solid) and the quench procedure would need to be optimized.

Purification: Developing an efficient protocol for the isolation and purification of the final acidic product from unreacted starting material and side products is essential for obtaining high-purity material.

Furthermore, modern synthetic technologies could be applied. For instance, the use of continuous flow reactors for the lithiation and carboxylation steps could offer significant advantages in terms of safety, reaction control, and scalability, particularly when dealing with highly reactive organolithium intermediates. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 4 Chloropicolinic Acid

Reactivity of Halogen Substituents: Displacement and Cross-Coupling Reactions

The pyridine (B92270) ring of 3,5-Dibromo-4-chloropicolinic acid is substituted with three halogen atoms, each presenting a potential site for nucleophilic displacement or transition-metal-catalyzed cross-coupling reactions. The reactivity of these halogens is influenced by their position on the ring and their intrinsic lability (I > Br > Cl). In palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira couplings, the carbon-bromine bonds are generally more reactive than the carbon-chlorine bond. beilstein-journals.orgrsc.org This differential reactivity allows for selective functionalization.

For instance, in structurally similar polyhalogenated pyridines, Suzuki-Miyaura cross-coupling reactions can be performed selectively at the more reactive C-Br positions while leaving the C-Cl bond intact. beilstein-journals.org The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with arylboronic acids demonstrates that substitution occurs preferentially at the 4-position, followed by the 3- and 5-positions. beilstein-journals.org This suggests that for this compound, initial coupling would likely occur at one of the bromo-substituents. Various arylboronic acids, including those with electron-donating and electron-withdrawing groups, can be successfully coupled with halogenated pyridines. researchgate.net

Sonogashira cross-coupling reactions on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that mono-, di-, tri-, and even tetra-alkynylation can be achieved under optimized conditions, highlighting the potential for extensive modification of the pyridine core. rsc.org These cross-coupling reactions have become indispensable tools in medicinal chemistry for generating carbon-carbon and carbon-heteroatom bonds in drug discovery programs. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions on related brominated pyridine substrates.

| Catalyst System | Base | Solvent | Temperature (°C) | Outcome on Related Substrates |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Selective coupling at C-Br positions. beilstein-journals.org |

| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane | 90-110 | Coupling of arylboronic acids. nih.gov |

| [Pd₂(dba)₃] / Ligand | tBuOK | Toluene | 100 | Effective for sterically hindered substrates. researchgate.net |

Dehalogenation Reactions and Selective Halogen Removal Strategies

The removal of halogen atoms from the pyridine ring can be a crucial step in synthesizing derivatives with specific substitution patterns. This can be achieved through various reductive methods.

Reductive Debromination and Dechlorination Mechanisms

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process can be mediated by various reagents and mechanisms. In biological systems, for example, anaerobic bacteria like Desulfitobacterium chlororespirans have been shown to reductively dehalogenate brominated aromatic compounds like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). nih.gov This process involves the use of the halogenated compound as an electron acceptor in a metabolic pathway. nih.gov While this is a biological example, it underscores the susceptibility of C-Br bonds on electron-poor rings to reduction. In chemical synthesis, similar transformations are typically achieved using metal catalysts and a hydrogen source or hydride reagents.

Catalytic Hydrogenation and Hydride-Mediated Dehalogenation

Catalytic hydrogenation is a common method for dehalogenation. This typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, which can be H₂ gas, or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or phosphinic acid. The C-Br bonds are generally more susceptible to hydrogenolysis than the C-Cl bond, allowing for selective debromination under controlled conditions.

Hydride-mediated dehalogenation offers an alternative route. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst can effectively reduce aryl halides. The choice of catalyst, solvent, and temperature can influence the selectivity of the dehalogenation process, providing a pathway to selectively remove the bromine atoms while potentially retaining the chlorine.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, or its complete removal through decarboxylation. rsc.org

Esterification, Amidation, and Decarboxylation Pathways

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.comrug.nl For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.org This method is highly efficient and suppresses the formation of side products. organic-chemistry.org

Amidation: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. nih.gov This can be accomplished by first activating the carboxylic acid, for instance by converting it to an acid chloride, and then reacting it with a primary or secondary amine. More commonly, peptide coupling reagents are used to facilitate the reaction directly. Phosphonium salt-based reagents are effective for activating carboxylic acids to form an acyloxy-phosphonium species, which then readily reacts with an amine to form the amide. nih.gov

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) can occur under thermal conditions, often requiring high temperatures. nist.gov The ease of decarboxylation is highly dependent on the stability of the resulting carbanion intermediate. For aromatic carboxylic acids, the reaction can be slow but is often promoted by the presence of ortho- or para-hydroxyl groups. nist.gov For picolinic acids, transition metal catalysts, such as copper or palladium, can facilitate decarboxylation under milder conditions, sometimes as part of a coupling reaction cascade. organic-chemistry.org

The table below outlines common reagents for these transformations.

| Transformation | Reagent(s) | Byproduct(s) | Key Features |

| Esterification | Alcohol, H₂SO₄ (Fischer) | Water | Equilibrium reaction, often uses excess alcohol. masterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP | Dicyclohexylurea | High yields, mild conditions, suitable for sterically hindered acids. organic-chemistry.org |

| Amidation | Amine, PPh₃, N-chlorophthalimide | Triphenylphosphine oxide | In situ generation of activating agent. nih.gov |

| Decarboxylation | Heat, Copper catalyst | Carbon Dioxide | Often requires high temperatures or catalytic assistance. nist.govorganic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic nature of the this compound ring system heavily influences its susceptibility to aromatic substitution reactions. The pyridine nitrogen and the electron-withdrawing halogen and carboxylic acid groups render the ring highly electron-deficient.

Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the nitrogen atom and the other substituents, electrophilic aromatic substitution (EAS) on this ring is extremely difficult. masterorganicchemistry.comyoutube.com The conditions required for reactions like nitration or Friedel-Crafts alkylation would likely be too harsh and would probably lead to decomposition rather than the desired substitution.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the ring makes it highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.orgchadsprep.com In this mechanism, a nucleophile attacks an electron-poor ring carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The halogens on the ring are excellent leaving groups. The positions ortho and para to the electron-withdrawing nitrogen atom are particularly activated. Therefore, the chlorine at the 4-position and the bromines at the 3- and 5-positions are all potential sites for SNAr. Strong nucleophiles such as alkoxides, thiolates, or amines can displace these halogens. The relative rates of displacement would depend on the nucleophile and reaction conditions, but typically the C-Br bonds would be more reactive than the C-Cl bond. This reactivity is well-documented for other electron-poor chloro- and bromo-quinazolines and pyrimidines, where regioselective substitution at the 4-position is common. mdpi.com

Role of Intra- and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding) in Directing Reactivity

The chemical behavior and reactivity of this compound are significantly influenced by a sophisticated network of non-covalent interactions. These forces, although weaker than covalent bonds, play a crucial role in dictating the molecule's conformation, crystal packing, and the accessibility of its reactive sites. The interplay between strong hydrogen bonds and various types of halogen bonds governs the supramolecular assembly, which in turn can modulate the compound's chemical properties.

The primary drivers of intermolecular association are hydrogen bonding, originating from the carboxylic acid group, and halogen bonding, stemming from the bromine and chlorine substituents on the pyridine ring. The pyridine nitrogen atom and the oxygen atoms of the carboxyl group are the principal acceptors for these interactions.

Hydrogen Bonding:

The most significant hydrogen bonding interaction in this compound is the formation of hydrogen-bonded dimers via the carboxylic acid moieties. This is a common and highly stable motif for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a cyclic eight-membered ring. This dimerization can effectively shield the carboxylic acid protons, potentially reducing their acidity compared to a monomeric state and influencing reactions such as esterification or acid-base reactions.

Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of O-H···N hydrogen bonds. This interaction is frequently observed in the crystal structures of picolinic acid derivatives. For instance, in the crystal structure of 3-bromopicolinic acid, molecules are linked into one-dimensional chains through such O-H···N hydrogen bonds. scispace.comresearchgate.net This type of interaction can influence the electronic properties of the pyridine ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack.

Halogen Bonding:

Halogen bonding (XB) is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The propensity for halogen bond formation follows the order I > Br > Cl > F. In this compound, both bromine and chlorine atoms can participate in halogen bonding. The electron-withdrawing nature of the pyridine ring and the other halogen substituents enhances the electrophilic character of the σ-holes on the bromine and chlorine atoms, making them effective halogen bond donors.

A study on co-crystals of chlorobenzoic acids with amino-chloropyridines also highlighted the significant role of halogen-halogen interactions (Cl···Cl) in stabilizing the 2D supramolecular structure. mdpi.com Inferences from the crystal structure of 3-bromopicolinic acid also suggest a possible weak intermolecular interaction between the bromine atom and a carboxylic oxygen atom (Br···O contact of 3.034 Å). scispace.comresearchgate.net

The following table summarizes the types of intra- and intermolecular interactions that are likely to direct the reactivity of this compound, based on data from analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Potential Impact on Reactivity | Reference |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | --- | Influences acidity and nucleophilicity of the carboxyl group. | scispace.comresearchgate.net |

| Hydrogen Bond | Carboxyl O-H | Pyridine N | --- | Modulates the electronic properties of the pyridine ring. | scispace.comresearchgate.net |

| Halogen Bond | C-Br | Pyridine N | --- | Directs supramolecular assembly, potentially masking or exposing reactive sites. | researchgate.net |

| Halogen Bond | C-Br | Carboxyl O | ~3.034 | Influences the orientation and reactivity of the carboxyl group. | scispace.comresearchgate.net |

| Halogen Bond | C-Cl | Pyridine N | --- | Contributes to the overall stability of the crystal lattice. | nih.govmdpi.com |

| Halogen Bond | C-Cl | Carboxyl O | --- | Similar to C-Br···O, influences carboxyl group reactivity. | nih.govmdpi.com |

| Halogen Bond | C-Br | C-Br | --- | Directs crystal packing and can affect bulk properties. | researchgate.net |

| Halogen Bond | C-Cl | C-Cl | ~3.497 | Contributes to the stability of the supramolecular assembly. | mdpi.com |

The intricate competition and cooperation between these hydrogen and halogen bonds will ultimately determine the supramolecular architecture of this compound in the solid state. This architecture dictates which functional groups are exposed and which are buried within the crystal lattice, thereby directing the pathways for solid-state reactions or influencing its dissolution properties and subsequent reactivity in solution. For instance, strong dimerization via hydrogen bonding might hinder reactions at the carboxyl group, while halogen bonding to the pyridine nitrogen could modulate the regioselectivity of substitution reactions on the aromatic ring. A comprehensive understanding of these non-covalent interactions is therefore essential for predicting and controlling the chemical reactivity of this compound.

Coordination Chemistry and Catalytic Applications of 3,5 Dibromo 4 Chloropicolinic Acid Derivatives

Picolinic Acid as a Bidentate Ligand in Transition Metal Complexes

Picolinic acid functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring. The geometry and stability of the resulting metal complexes are influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes Incorporating Halogenated Picolinic Acid Ligands

The synthesis of metal complexes with picolinic acid ligands is typically achieved by reacting a metal salt with the picolinic acid derivative in a suitable solvent. The resulting complexes can be characterized by a variety of techniques:

Infrared (IR) Spectroscopy: Can confirm the coordination of the carboxylate group to the metal center by observing a shift in the C=O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution.

UV-Visible Spectroscopy: Can be used to study the electronic properties of the complexes.

Ruthenium-Based Catalytic Systems

Ruthenium complexes containing picolinic acid and its derivatives have been investigated for their catalytic activity in various organic transformations. The picolinate (B1231196) ligand can influence the electronic and steric environment around the ruthenium center, thereby tuning the catalyst's reactivity and selectivity.

Other Late Transition Metal Catalysts

Complexes of other late transition metals, such as palladium, copper, and rhodium, with picolinic acid ligands have also been explored for their catalytic potential in reactions like cross-coupling reactions and oxidations.

Elucidation of Catalytic Mechanisms Mediated by Picolinic Acid Complexes

Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst and the reaction conditions. For reactions catalyzed by picolinic acid-metal complexes, the mechanism often involves the coordination of the substrate to the metal center, followed by one or more catalytic steps, and finally the release of the product. The picolinic acid ligand can play a role in each of these steps, for example, by stabilizing the active catalytic species or by participating directly in the bond-making or bond-breaking processes.

Influence of Halogenation Pattern on Ligand Electronic Properties and Catalytic Performance

The introduction of halogen atoms onto the picolinic acid backbone can significantly alter its electronic properties. Halogens are electron-withdrawing groups, and their presence can:

Increase the acidity of the picolinic acid.

Modify the electron density at the metal center in the corresponding complex, which in turn can affect the catalyst's reactivity.

Introduce the possibility of halogen bonding interactions , which could influence the catalyst's structure and its interaction with substrates.

The specific effect of the halogenation pattern would depend on the type of halogen, its position on the pyridine ring, and the number of halogen atoms. Without specific data for 3,5-Dibromo-4-chloropicolinic acid, it is difficult to predict its precise influence on catalytic performance.

Applications in Enantioselective Catalysis and Chiral Ligand Design

Picolinic acid derivatives can be modified to create chiral ligands for use in enantioselective catalysis. This is typically achieved by introducing a chiral center into the ligand structure. The resulting chiral metal complexes can then be used to catalyze reactions that produce one enantiomer of a chiral product in excess over the other. The design of effective chiral ligands is a major area of research in catalysis.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Chloropicolinic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. youtube.com DFT methods, such as the popular B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. academicjournals.orgnih.gov This process minimizes the total energy of the molecule, yielding precise predictions of bond lengths, bond angles, and dihedral angles. youtube.com

For 3,5-Dibromo-4-chloropicolinic acid, geometry optimization would reveal the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid group relative to the ring. The electronic properties derived from this optimized structure are crucial for understanding its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests a molecule is more reactive. nih.govmdpi.com

In related substituted picolinic acids, DFT calculations have shown that electron-withdrawing or -donating groups significantly influence the electronic properties. academicjournals.org For instance, the introduction of nitro groups (electron-withdrawing) can stabilize both HOMO and LUMO levels, while methoxy (B1213986) groups (electron-donating) may have a destabilizing effect on the LUMO. academicjournals.org The three halogen substituents on this compound are expected to have a significant electron-withdrawing effect, influencing its electronic characteristics and reactivity. nih.gov

Illustrative Optimized Geometry and Electronic Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

| C-C (ring) Bond Length | ~1.39 Å | Average bond distance within the pyridine ring. |

| C-N (ring) Bond Length | ~1.34 Å | Bond distance for the C-N bonds in the pyridine ring. |

| C-COOH Bond Length | ~1.50 Å | Bond connecting the carboxylic acid to the ring. |

| C-Cl Bond Length | ~1.73 Å | Bond distance for the carbon-chlorine bond. |

| C-Br Bond Length | ~1.89 Å | Bond distance for the carbon-bromine bonds. |

| O-C-O Angle | ~123° | Bond angle within the carboxylic acid group. |

| HOMO Energy | -7.0 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical stability and reactivity. |

Note: The values in this table are representative examples based on DFT calculations of similar halogenated pyridine and picolinic acid structures. Specific experimental or calculated data for this compound is not available in the cited literature.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for mapping out the intricate pathways of chemical reactions. nih.govrsc.org These methods allow for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. youtube.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For this compound, such calculations could illuminate various chemical transformations. For example, the synthesis of related 2-halogen-substituted pyridines has been achieved through decarboxylative halogenation of 2-picolinic acids. rsc.org A computational study of this process for this compound could model the step-by-step mechanism, calculate the activation barriers for each step, and predict the feasibility of the reaction under different conditions.

Another area of interest is its degradation. The microbial degradation of halogenated aromatic compounds often proceeds through oxidative dehalogenation pathways. nih.gov Quantum chemical calculations could model these enzymatic reactions, identifying the likely sites of initial attack and the subsequent bond-breaking and bond-forming events. nih.gov The transformation of halogenated aromatics can follow first-order reaction kinetics, and understanding the underlying pathways is crucial. epa.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to comprehensively explore reaction pathways from a given reactant. nih.gov

Theoretical Studies on Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Energies and Geometries

The way molecules interact with each other in the solid state dictates their crystal structure and physical properties. For this compound, two primary non-covalent interactions are of interest: hydrogen bonding and halogen bonding.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This allows the molecule to form strong intermolecular hydrogen bonds, typically resulting in dimers where the carboxylic acid groups of two molecules interact (O-H···O=C). Theoretical studies on related carboxylic acids and chlorophenols have used DFT to analyze the geometry and energetics of these interactions. nih.govnih.gov The strength of these bonds can be quantified by calculating the interaction energy, which is the energy difference between the dimer and the individual monomers.

Halogen Bonding: A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base, such as the nitrogen atom in a pyridine ring. nih.govacs.org In this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with the nitrogen atom or the carbonyl oxygen of a neighboring molecule (e.g., C-Br···N or C-Br···O=C). rsc.orgresearchgate.net Computational studies on halogenated oxindoles and pyridines have shown that these interactions can be significant, with interaction energies comparable to or even stronger than some hydrogen bonds. nih.govmdpi.com DFT calculations are used to determine the preferred geometries (distances and angles) and interaction energies of these halogen bonds. mdpi.comacs.org

Representative Intermolecular Interaction Energies

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Typical Interaction Energy (kJ/mol) |

| Hydrogen Bond | O-H ··· O=C | 1.7 - 1.9 | -20 to -40 |

| Hydrogen Bond | O-H ··· N | 1.8 - 2.0 | -15 to -30 |

| Halogen Bond | C-Br ··· N | 2.8 - 3.1 | -15 to -25 |

| Halogen Bond | C-Cl ··· N | 3.0 - 3.3 | -10 to -20 |

| Halogen Bond | C-Br ··· O=C | 2.9 - 3.2 | -10 to -18 |

Note: This table provides illustrative data based on computational studies of molecules with similar functional groups. nih.govacs.orgacs.org The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are routinely used to predict various spectroscopic signatures, which can be invaluable for identifying and characterizing a molecule.

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization, a frequency calculation using DFT can predict the vibrational modes of the molecule. nih.govmdpi.com These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra. nih.gov By comparing these theoretical spectra with experimental data, a detailed assignment of the observed vibrational bands to specific atomic motions (e.g., C=O stretch, O-H bend, C-Br stretch) can be made. For similar molecules like 3,5-dibromopyridine (B18299), DFT calculations have shown excellent agreement with experimental spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculated ¹H and ¹³C NMR spectra can aid in the structural confirmation of the molecule. academicjournals.org

Conformational Landscapes: Molecules with rotatable bonds, like the C-C bond connecting the carboxylic acid group to the pyridine ring, can exist in multiple conformations. nih.govresearchgate.net Computational methods can explore the conformational landscape by rotating this bond and calculating the energy at each step. chemrxiv.orgnih.gov This analysis reveals the relative energies of different conformers, identifying the most stable (lowest energy) conformation and the energy barriers to rotation between them. nih.gov

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3400-3550 |

| C=O Stretch | Carboxylic Acid | ~1700-1750 |

| C=C / C=N Stretch | Pyridine Ring | ~1400-1600 |

| C-Cl Stretch | Aryl-Chloride | ~1050-1100 |

| C-Br Stretch | Aryl-Bromide | ~550-650 |

Exploration of Non-Linear Optical (NLO) Properties of Derived Complexes

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are crucial for applications in optical computing, data storage, and telecommunications. nih.govresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability. Coordination complexes, particularly those involving π-conjugated ligands and metal centers, often exhibit significant NLO properties due to low-energy charge-transfer transitions (e.g., metal-to-ligand or ligand-to-metal). nih.govrsc.orgmdpi.com

This compound, with its electron-rich pyridine ring and ability to act as a ligand, is a candidate for creating NLO-active materials. By forming complexes with various metal ions (e.g., Cu(II), Zn(II), Al(III)), it is possible to create materials with enhanced NLO responses. nih.govnih.gov

DFT calculations can predict the NLO properties of these derived complexes by computing the first-order (β) and third-order (χ⁽³⁾) hyperpolarizabilities. rsc.orgresearchgate.net These theoretical screenings can guide the synthesis of new materials by identifying which metal-ligand combinations are likely to yield the largest NLO effects, saving significant experimental time and resources. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamic Processes

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3,5-Dibromo-4-chloropicolinic acid, which possesses a single proton on its pyridine (B92270) ring, ¹H NMR spectroscopy would be expected to show a singlet for this proton. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid substituents.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are instrumental in assigning the signals from the carbon skeleton and understanding the connectivity of the molecule.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would not be particularly informative for the aromatic region due to the presence of only a single proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would definitively correlate the single aromatic proton to its directly attached carbon atom in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be more revealing, showing correlations between the aromatic proton and neighboring carbon atoms over two to three bonds. This would help to confirm the assignment of the quaternary carbons, including the carboxyl carbon and the carbons bearing the halogen substituents.

Currently, no specific COSY, HSQC, or HMBC data for this compound is available in the public domain.

Variable Temperature NMR Studies for Conformational Analysis

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. For this compound, VT-NMR could be used to study the rotational barrier of the carboxylic acid group. Changes in temperature might affect the chemical shifts of the proton and carbons near the carboxylic acid group. However, no such studies have been reported for this specific molecule.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the related compound, 3,5-Dibromo-4-methylpyridine, has been reported and shows a planar pyridine ring. It is expected that this compound would also have a planar pyridine ring. The crystal packing would likely be influenced by hydrogen bonding from the carboxylic acid group and halogen bonding involving the bromine and chlorine atoms. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Mechanistic Probes

FT-IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the following characteristic peaks would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | 1720-1680 |

| C=C and C=N stretches (pyridine ring) | 1600-1400 |

| C-O stretch (carboxylic acid) | 1320-1210 |

| C-Cl stretch | 850-550 |

| C-Br stretch | 690-515 |

A search of spectral databases did not yield any experimental FT-IR or Raman spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and its substituents in this compound would give rise to characteristic π→π* and n→π* transitions. The position and intensity of these absorption bands would be sensitive to the solvent polarity and pH, particularly due to the presence of the carboxylic acid and the nitrogen atom in the pyridine ring. This technique could also be used to study the formation of metal complexes with the picolinic acid moiety. No specific UV-Vis absorption data for this compound is currently available.

Mass Spectrometry for Molecular Composition Verification and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide structural information. For this compound (molecular weight: 315.35 g/mol ), the mass spectrum would be expected to show a molecular ion peak. The isotopic pattern of this peak would be characteristic of a compound containing two bromine atoms and one chlorine atom. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), followed by the sequential loss of halogen atoms. Detailed fragmentation analysis is not possible without experimental mass spectral data, which is not publicly available.

Synthetic Applications and Materials Science Aspects of 3,5 Dibromo 4 Chloropicolinic Acid Derivatives

Utilization as Key Building Blocks in the Synthesis of Complex Organic Molecules

The heavily halogenated scaffold of 3,5-dibromo-4-chloropicolinic acid makes it a versatile building block for constructing more complex molecular architectures. The differential reactivity of the halogen substituents can be exploited for selective functionalization through various cross-coupling reactions. Organic building blocks are fundamental starting materials for creating intricate molecules for applications in drug discovery and material science. cymitquimica.com

The bromine and chlorine atoms on the pyridine (B92270) ring serve as excellent handles for metal-catalyzed reactions. For instance, Sonogashira coupling reactions are commonly used to form carbon-carbon bonds with terminal alkynes, a reaction demonstrated with derivatives like 4-iodomethylpicolinate. umsl.edu Similarly, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups, a strategy used in creating building blocks for fragment-based drug discovery. whiterose.ac.uk The different halogens (Br vs. Cl) may allow for regioselective cross-coupling under carefully controlled conditions, enabling the stepwise introduction of different substituents.

The carboxylic acid group provides another site for modification. It can be readily converted into esters, amides, or other derivatives. For example, the synthesis of 4-aminopicolinic acid derivatives often involves initial modification of the picolinic acid, such as treatment with thionyl chloride to form the acyl chloride, which can then be reacted with various nucleophiles. umsl.edu This versatility allows for the attachment of this halogenated picolinate (B1231196) unit to other molecules, including polymers or biomolecules.

Picolinic acid and its derivatives are recognized as a significant class of compounds, for example, in the development of synthetic auxin herbicides. nih.gov The modification of the halogenated pyridine ring is a key strategy in discovering new bioactive molecules. nih.gov Research on other halogenated pyridines, such as imidazo[1,2-a]pyridines, has shown that halogen substituents are well-tolerated in various transformations, including visible light-induced functionalization, leading to a wide range of derivatives. mdpi.com This highlights the potential for this compound to serve as a core scaffold in the synthesis of novel, complex organic systems. nih.gov

Development of Advanced Functional Materials Incorporating Halogenated Picolinate Scaffolds

The unique electronic and structural features of halogenated picolinates make them attractive components for advanced functional materials, such as polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The incorporation of halogen atoms can significantly influence the properties of these materials, including their electronic bandgap, optical response, and stability. rsc.org

Polymers: Stimuli-responsive polymers, which alter their properties in response to external triggers like pH or light, are a key area of materials science. kent.ac.uknih.gov The picolinic acid moiety, with its pH-sensitive pyridine nitrogen and carboxylic acid group, is an ideal candidate for inclusion in such polymers. nih.gov Furthermore, halogenated compounds can be incorporated into polymer backbones or as side chains to tune the material's properties. For example, the incorporation of photoswitches into polymeric materials is a common method for controlling macroscopic properties. kent.ac.uk While research on polymers directly derived from this compound is not prominent, the principles of polymer design suggest its potential utility.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Picolinate derivatives are frequently used as ligands due to the ability of the nitrogen and carboxylate groups to coordinate with metal centers. The halogen atoms on the 3,5-dibromo-4-chloropicolinate ligand would be directed into the pores of the resulting MOF, allowing for the fine-tuning of the framework's chemical environment and surface properties. Halogenated MOFs have been shown to exhibit tunable band gaps and enhanced optical responses. rsc.org The introduction of halogens can also create specific binding sites for guest molecules through halogen bonding, potentially leading to MOFs with high selectivity for gas storage or separation. MOF-based stimuli-responsive polymers can exhibit reversible phase transitions upon exposure to external stimuli. mdpi.com

The table below outlines potential functional materials that could be developed using the this compound scaffold.

| Material Type | Potential Functionality | Role of this compound |

| pH-Responsive Polymers | Controlled drug release, sensors | The picolinic acid moiety provides pH-sensitive sites (pyridine N and -COOH). |

| Conducting Polymers | Electronics, sensors | Halogen substitution can modulate the electronic properties of the polymer backbone. |

| Halogenated MOFs | Gas storage/separation, catalysis | Acts as the organic linker; halogens line the pores, tuning selectivity and catalytic activity. rsc.org |

| Photoactive Materials | Light harvesting, photocatalysis | The halogenated aromatic system can influence the photophysical properties of the material. researchgate.net |

Strategies for Molecular Recognition and Self-Assembly Driven by Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. researchgate.netmdpi.com this compound is exceptionally well-suited for engaging in halogen bonding due to its multiple halogen atoms (potential donors) and Lewis basic sites (pyridine nitrogen and carbonyl oxygen, potential acceptors).

The strength of a halogen bond increases in the order of Cl < Br < I, and is enhanced by the presence of electron-withdrawing groups on the same ring. nih.gov Therefore, the bromine atoms at the 3 and 5 positions of the picolinic acid are expected to be potent halogen bond donors. These interactions can be a powerful tool in crystal engineering, directing the self-assembly of molecules into predictable supramolecular architectures. researchgate.netyoutube.com

In the solid state, derivatives of this compound could form various self-assembled structures:

Chains and Tapes: Molecules could link together through head-to-tail Br···N or Br···O=C interactions, forming one-dimensional chains. rsc.org Such interactions have been observed in the crystal structures of related compounds like 3,5-dibromo-4-methylpyridine, which forms zigzag chains via Br···N interactions. researchgate.net

Layered Structures: These chains could further assemble into 2D layers through weaker interactions like π-π stacking of the pyridine rings.

3D Networks: A combination of halogen bonds and hydrogen bonds (from the carboxylic acid dimer motif) could lead to robust three-dimensional networks.

The table below details the potential non-covalent interactions that could drive the self-assembly of this compound.

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C3-Br, C5-Br | Pyridine N | Strong, directional interaction for forming primary chains. nih.govresearchgate.net |

| Halogen Bond | C3-Br, C5-Br | Carbonyl O | A common motif in the self-assembly of halogenated acids. researchgate.net |

| Halogen Bond | C4-Cl | Pyridine N / Carbonyl O | Weaker than the Br-based halogen bond, but can contribute to overall packing. |

| Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | Forms classic carboxylic acid dimers, a very robust supramolecular synthon. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Can link chains or layers together. researchgate.net |

The interplay of these interactions allows for the rational design of crystalline materials with specific topologies and properties. The reliability of halogen bonding is increasingly being used to construct complex multicomponent assemblies. nih.gov

Design and Synthesis of Molecular Switches and Devices Based on Halogenated Picolinic Acid Structures

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or the binding of an ion. pnas.org The picolinic acid scaffold is a promising component for such systems. The pyridine nitrogen can be protonated or deprotonated, and the carboxylic acid group can exist in its acidic or basic form, making the system responsive to pH changes. rsc.org

Incorporating this compound into larger molecular systems could lead to effective molecular switches:

pH-Responsive Switches: Protonation of the pyridine nitrogen can alter the electronic properties and conformation of a molecule. This principle has been used to create molecular tweezers that switch between open and closed states based on pH. beilstein-journals.org The electron-withdrawing halogens on the picolinic acid ring would modulate the pKa of the pyridine nitrogen, allowing for fine-tuning of the pH at which the switching occurs.

Coordination-Based Switches: The picolinate unit is an excellent ligand for metal ions. The binding and release of a metal ion can trigger a significant conformational change, acting as a switch. This has been demonstrated in systems where metal coordination to a terpyridine-like ligand induces a change from an open "W" shape to a closed "U" shape. beilstein-journals.org

Photochromic Switches: While the picolinic acid itself is not photochromic, it can be incorporated into molecules that are, such as those based on spiropyran or azobenzene. The electronic character of the halogenated picolinate unit could influence the photophysical properties of the switch, such as the wavelengths of light required for isomerization and the stability of the different states. kent.ac.uk

The development of new molecular switch architectures is crucial for advancing the field of molecular machines. pnas.org The robust chemical nature and predictable coordination geometry of halogenated picolinates make them valuable building blocks for the design of such complex, functional molecular devices. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the chemistry 'beyond the molecule', studying systems held together by non-covalent interactions. mdpi.com As detailed in the sections above, this compound is a prime candidate for supramolecular applications due to its rich array of functional groups capable of forming directional hydrogen and halogen bonds.

The combination of a robust hydrogen-bonding unit (the carboxylic acid) with multiple halogen bond donors creates a powerful tool for crystal engineering. youtube.comresearchgate.net This allows for the construction of co-crystals, where this compound is combined with other molecules (co-formers) to create new crystalline materials with tailored properties. For example, studies on chlorobenzoic acids and amino-chloropyridines have shown how acid-base interactions and halogen bonding work in concert to direct the formation of either co-crystals or molecular salts. mdpi.com

Key supramolecular applications could include:

Formation of Predictable Networks: The reliability of the carboxylic acid dimer and the C-Br···N halogen bond synthons could be used to assemble molecules into well-defined 1D tapes, 2D layers, or 3D networks. rsc.org

Host-Guest Systems: By designing specific cavities within a supramolecular assembly, it may be possible to selectively bind small guest molecules. The halogenated nature of the cavity walls could provide specific recognition sites.

Functional Materials Design: The self-assembly of these building blocks can be used to create materials with emergent properties, such as nonlinear optics or porosity, that are not present in the individual molecules. Halogen bonding is a key interaction in guiding the self-assembly of functional chromophores and electro-active molecules. nih.gov

The study of supramolecular assemblies of halogenated organic acids and pyridine derivatives provides fundamental insights into the nature of intermolecular forces and paves the way for the bottom-up design of new materials with precisely controlled structures and functions. researchgate.netnih.gov

Future Research Directions and Emerging Trends in Halogenated Picolinic Acid Chemistry

The field of halogenated picolinic acids, with compounds like 3,5-Dibromo-4-chloropicolinic acid at its core, is poised for significant advancement. These molecules serve as crucial intermediates and building blocks in pharmaceuticals, agrochemicals, and materials science. google.comgoogle.com Future research is geared towards enhancing the efficiency, sustainability, and scope of their application, driven by innovations in synthesis, catalysis, and computational science.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-4-chloropicolinic acid, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves halogenation of picolinic acid derivatives. For bromination and chlorination, use controlled stoichiometry of Br₂ or Cl₂ under inert conditions (e.g., N₂ atmosphere) to avoid over-halogenation. Catalysts like FeBr₃ or AlCl₃ may enhance regioselectivity . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Key Data:

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃. Expect aromatic proton signals between δ 7.5-8.5 ppm and carboxyl proton at δ ~12 ppm. Br and Cl substituents deshield adjacent carbons .

- IR: Carboxylic acid O-H stretch (~2500-3000 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br/C-Cl stretches (500-700 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion [M-H]⁻ peak at m/z 308.8 (C₆H₂Br₂ClNO₂⁻) .

Validation Tip: Cross-reference with NIST Chemistry WebBook spectra for halogenated benzoic acid analogs .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXT software :

- Grow crystals via slow evaporation (acetone/hexane).

- Collect data at 100 K to minimize thermal motion.

- Refine with SHELXL, focusing on halogen-heavy atom positions.

- Validate using R-factor (<5%) and residual electron density maps .

Example Data:

- Space Group: P2₁/c (common for aromatic acids).

- Key Bond Lengths: C-Br (~1.89 Å), C-Cl (~1.74 Å) .

Advanced Research Questions

Q. How can computational models (DFT, MD) predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (C-4 Cl vs. C-3/C-5 Br). Use B3LYP/6-311+G(d,p) basis set .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO) on reaction barriers. Compare with experimental kinetics (e.g., Arrhenius plots) .

Case Study:

- Activation Energy (Eₐ): ~45 kJ/mol for Cl substitution in aqueous NaOH .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- NMR Discrepancies: Check for solvent impurities (e.g., residual D₂O in DMSO-d₆) or dynamic effects (variable temperature NMR).

- Crystallographic Ambiguity: Re-refine data with alternate space groups (e.g., Pna2₁ vs. P2₁/c) or verify via Hirshfeld surface analysis .

Example: Conflicting NOESY signals may arise from π-π stacking in the crystal lattice, resolved via SC-XRD .

Q. What experimental designs are optimal for studying enzymatic inhibition by this compound?

Methodological Answer:

- Enzyme Assays: Use Michaelis-Menten kinetics (UV-Vis monitoring at 340 nm for NADH depletion).

- IC₅₀ Determination: Dose-response curves (0.1–100 µM range) with triplicate measurements.

- Control: Compare with structurally similar inhibitors (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .

Data Interpretation:

Q. How can isotopic labeling (²H, ¹³C) elucidate metabolic pathways in biological systems?

Methodological Answer:

- Synthesis of Labeled Analog: Introduce ¹³C at the carboxyl group via K¹³CN in Sandmeyer reactions.

- Tracing Metabolism: Use LC-MS/MS to detect labeled metabolites (e.g., glucuronide conjugates) in cell lysates .

Key Challenge: Ensure isotopic purity (>98%) via qNMR .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

Methodological Answer:

- Step 1: Re-optimize DFT parameters (e.g., solvent model, dispersion corrections).

- Step 2: Validate intermediates via in situ IR or Raman spectroscopy.

- Step 3: Reconcile with kinetic isotope effects (KIE) studies for mechanistic clarity .

Example: Predicted SN2 mechanism may deviate due to steric hindrance from Br substituents, favoring SN1 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.